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Compound of Interest

Compound Name: 3-(2-Methyl-1,3-thiazol-4-yl)aniline

Cat. No.: B1299058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Thiazole aniline derivatives have emerged as a versatile and privileged scaffold in medicinal

chemistry, demonstrating a broad spectrum of biological activities. This technical guide

provides a comprehensive overview of the potential biological targets of these compounds,

summarizing key quantitative data, detailing experimental protocols for their evaluation, and

visualizing the associated signaling pathways and workflows. The information presented herein

is intended to serve as a valuable resource for researchers and professionals engaged in the

discovery and development of novel therapeutics.

Core Biological Activities and Molecular Targets
Thiazole aniline derivatives have been extensively investigated for their therapeutic potential

across various disease areas. Their biological effects are attributed to their ability to interact

with a diverse range of molecular targets, including enzymes, receptors, and nucleic acids. The

primary areas of investigation include oncology, infectious diseases, neurodegenerative

disorders, and inflammatory conditions.

Anticancer Activity
A significant body of research has focused on the anticancer properties of thiazole aniline

derivatives. These compounds have been shown to inhibit tumor growth through various

mechanisms, including the disruption of cell cycle progression, induction of apoptosis, and

inhibition of key signaling pathways involved in cancer cell proliferation and survival.
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Key Anticancer Targets:

Protein Kinases: Many thiazole aniline derivatives are potent inhibitors of protein kinases,

which are critical regulators of cell signaling. Key kinase targets include:

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is

common in many cancers, leading to uncontrolled cell growth.

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs play a crucial role in

angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF): Mutations in the BRAF gene

are found in a significant percentage of melanomas and other cancers.

c-KIT: This receptor tyrosine kinase is a key driver in certain gastrointestinal stromal

tumors and leukemias.

Tubulin: Thiazole aniline derivatives can interfere with the dynamics of microtubule assembly

and disassembly by binding to tubulin. This disruption of the cytoskeleton leads to cell cycle

arrest in the G2/M phase and ultimately apoptosis.[1]

Topoisomerases: These enzymes are essential for DNA replication and transcription.

Thiazole aniline derivatives can inhibit topoisomerase activity, leading to DNA damage and

cell death.

DNA: Some derivatives have been shown to interact directly with DNA, potentially through

intercalation or groove binding, thereby interfering with DNA replication and gene expression.

Table 1: Anticancer Activity of Selected Thiazole Aniline Derivatives
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Compound/
Derivative
Class

Target Assay Cell Line
IC50/GI50
(µM)

Reference

2,4-

disubstituted

thiazoles

Tubulin

Polymerizatio

n

Tubulin

polymerizatio

n assay

- 2.00 - 2.95 [2][3]

Thiazole-

naphthalene

hybrid

Tubulin

Polymerizatio

n

Tubulin

polymerizatio

n assay

- 3.3 [4]

Thiazole-

based

chalcone (2e)

Tubulin

Polymerizatio

n

Tubulin

polymerizatio

n assay

- 7.78 [5]

Thiazole

derivative

(4c)

VEGFR-2 Kinase assay - 0.15 [6]

4-

chlorophenylt

hiazole deriv.

VEGFR-2 Kinase assay - 0.051 [7]

Thiazole

derivative

(4c)

Cytotoxicity MTT Assay MCF-7 2.57 [6]

Thiazole

derivative

(4c)

Cytotoxicity MTT Assay HepG2 7.26 [6]

Thiazole-

naphthalene

(5b)

Cytotoxicity CCK-8 Assay MCF-7 0.48 [4]

Thiazole-

naphthalene

(5b)

Cytotoxicity CCK-8 Assay A549 0.97 [4]

Methyl

salicylate

PTP1B Enzyme

inhibition

- 0.51 [8]
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based

thiazole (3j)

assay

Methyl

salicylate

based

thiazole (3f)

PTP1B

Enzyme

inhibition

assay

- 0.66 [8]

Thiazole-2-

acetamide

(10a)

Tubulin

Polymerizatio

n

Tubulin

polymerizatio

n assay

- 2.69 [9]

Thiazole-2-

acetamide

(10a)

Cytotoxicity
Antiproliferati

ve assay
Various ~6 (average) [9]

Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel

antimicrobial agents. Thiazole aniline derivatives have demonstrated promising activity against

a range of bacteria and fungi. Their mechanisms of action are believed to involve the inhibition

of essential microbial enzymes.

Key Antimicrobial Targets:

Bacterial Enzymes: Thiazole aniline derivatives have been shown to inhibit enzymes crucial

for bacterial survival, such as those involved in cell wall synthesis or DNA replication.

Fungal Enzymes: Similar to their antibacterial counterparts, antifungal thiazole aniline

derivatives likely target essential fungal enzymes.

Table 2: Antimicrobial Activity of Selected Thiazole Aniline Derivatives
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Compound/Derivati
ve Class

Organism MIC (µg/mL) Reference

Thiazole-imidazole

derivative (3a)
E. coli 4.88 [10]

Thiazole-imidazole

derivative (8a)
E. coli 9.77 [10]

Thiazole-imidazole

derivative (3a)
S. aureus 4.88 [10]

Thiazole-imidazole

derivative (8a)
S. aureus 9.77 [10]

Thiazole-imidazole

derivative (3a)
C. albicans 156.25 [10]

Heteroaryl thiazole

derivative (3)
Various Bacteria 230 - 700 [11]

Heteroaryl thiazole

derivative (9)
Various Fungi 60 - 230 [11]

4-(4-bromophenyl)-

thiazol-2-amine deriv.

(43a)

S. aureus, E. coli 16.1 (µM) [12]

Substituted 1,3-

thiazole derivative

(38)

B. subtilis, E. coli
4.51 - 4.60 (unit not

specified)
[13]

Neuroprotective Activity
Several thiazole aniline derivatives have been investigated for their potential in treating

neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are

often linked to the inhibition of enzymes that play a role in the progression of these diseases.

Key Neuroprotective Targets:
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Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that breaks down the

neurotransmitter acetylcholine, is a key strategy in the symptomatic treatment of Alzheimer's

disease.[14][15]

5-Lipoxygenase (5-LOX) and Deoxyribonuclease I (DNase I): Dual inhibition of these

enzymes has been proposed as a promising approach for neuroprotection.[16]

Table 3: Neuroprotective Activity of Selected Thiazole Aniline Derivatives

Compound/Derivati
ve Class

Target IC50 Reference

Thiazole-based

derivative (10)

Acetylcholinesterase

(AChE)
103.24 nM [14]

Thiazole-based

derivative (16)

Acetylcholinesterase

(AChE)
108.94 nM [14]

Thiazole derivative

(12)

5-Lipoxygenase (5-

LOX)
60 nM [16]

Thiazole derivative

(29)

5-Lipoxygenase (5-

LOX)
56 nM [16]

Thiazole derivative (5)
Deoxyribonuclease I

(DNase I)
< 100 µM [16]

Thiazole derivative

(29)

Deoxyribonuclease I

(DNase I)
< 100 µM [16]

Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Thiazole aniline derivatives have shown

potential as anti-inflammatory agents by targeting enzymes involved in the inflammatory

cascade.

Key Anti-inflammatory Targets:

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of

prostaglandins, which are potent inflammatory mediators.[17][18]
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Lipoxygenase (LOX) Enzymes: LOX enzymes are involved in the production of leukotrienes,

another class of inflammatory mediators.

Table 4: Anti-inflammatory Activity of Selected Thiazole Aniline Derivatives

Compound/Derivati
ve Class

Target IC50 (µM) Reference

4,5-diarylthiazole (9a) COX-1 0.42 [17]

4,5-diarylthiazole (9b) COX-1 0.32 [17]

4,5-diarylthiazole (9a) COX-2 10.71 [17]

4,5-diarylthiazole (9b) COX-2 9.23 [17]

Thiazolo-celecoxib

analogue (7a)
COX-1 4.80 [17]

2-(Trimethoxyphenyl)-

thiazole (A2)
COX-2 23.26 [18]

Thiazolidin-4-one

(23b)
COX-2 1.9 [17]

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate

the biological activity of thiazole aniline derivatives.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds

on cultured cells.[10][14][18][19]

Materials:

96-well microtiter plates

Cancer cell lines (e.g., MCF-7, HepG2)
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Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)

Thiazole aniline derivative stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100

µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5%

CO₂ to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the thiazole aniline derivative from the

stock solution in culture medium. Replace the medium in the wells with 100 µL of medium

containing the desired concentrations of the compound. Include a vehicle control (DMSO)

and a positive control (a known cytotoxic drug).

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and

incubate for an additional 3-4 hours.

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the

solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by

plotting the percentage of cell viability against the compound concentration and fitting the

data to a dose-response curve.
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Protocol 2: In Vitro Tubulin Polymerization Inhibition
Assay
This assay measures the effect of compounds on the assembly of purified tubulin into

microtubules.[2][4][11]

Materials:

Purified tubulin (>99%)

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

GTP solution (100 mM)

Glycerol

Fluorescent reporter dye (optional, for fluorescence-based assay)

Thiazole aniline derivative stock solution (in DMSO)

Known tubulin inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

Temperature-controlled microplate reader

Procedure:

Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2

mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol. If using a

fluorescent assay, include the fluorescent reporter dye according to the manufacturer's

instructions.

Plate Setup: Pre-warm a 96-well plate to 37°C. Add 5 µL of 10x concentrated test compound,

positive controls, or vehicle control to the appropriate wells.

Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction

mix to each well.
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Measurement: Immediately place the plate in the pre-warmed microplate reader. Measure

the change in absorbance at 340 nm (for turbidity assay) or fluorescence intensity at the

appropriate wavelengths (for fluorescence assay) at regular intervals (e.g., every 30

seconds) for 60-90 minutes.

Data Analysis: Plot the absorbance or fluorescence intensity against time to generate

polymerization curves. The IC50 value is determined by measuring the inhibition of the rate

or extent of polymerization at various compound concentrations.

Protocol 3: Kinase Inhibition Assay (Luminescence-
based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by

quantifying the amount of ATP consumed during the kinase reaction.[9][17][20]

Materials:

Recombinant kinase (e.g., VEGFR-2)

Kinase buffer

Substrate specific for the kinase

ATP

Thiazole aniline derivative stock solution (in DMSO)

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

White, opaque 96-well plates

Luminometer

Procedure:

Master Mix Preparation: Prepare a master mix containing kinase buffer, substrate, and ATP.
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Plate Setup: Add the master mix to the wells of a 96-well plate. Add the thiazole aniline

derivative at various concentrations to the test wells. Include a positive control (no inhibitor)

and a blank (no enzyme).

Enzyme Addition: Initiate the kinase reaction by adding the recombinant kinase to the wells.

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

Luminescence Detection: Add the luminescent kinase assay reagent to each well. This

reagent stops the kinase reaction and generates a luminescent signal that is inversely

proportional to the amount of ATP consumed. Incubate at room temperature for 10 minutes

to stabilize the signal.

Measurement: Measure the luminescence using a luminometer.

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration relative to the positive control. Determine the IC50 value by plotting the

percentage of inhibition against the compound concentration.

Protocol 4: Acetylcholinesterase (AChE) Inhibition
Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and its inhibition by test compounds.[8]

Materials:

Acetylcholinesterase (AChE) enzyme

Acetylthiocholine iodide (ATCI), the substrate

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

Phosphate buffer (0.1 M, pH 8.0)

Thiazole aniline derivative stock solution (in DMSO)

Known AChE inhibitor (e.g., donepezil) as a positive control
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96-well microplate

Microplate reader

Procedure:

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

Prepare serial dilutions of the test compound.

Plate Setup: In a 96-well plate, add phosphate buffer, AChE solution, and the test compound

at various concentrations to the appropriate wells. Include a control with no inhibitor.

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to

the enzyme.

Reaction Initiation: Initiate the reaction by adding ATCI and DTNB solution to each well.

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time

(e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

Data Analysis: Calculate the rate of reaction for each concentration. The percentage of

inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the

rate of the control. The IC50 value is determined from the dose-response curve.

Protocol 5: Antimicrobial Susceptibility Testing (Broth
Microdilution Method for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent

required to inhibit the visible growth of a microorganism.[1][7][12][21][22]

Materials:

96-well microtiter plates

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
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Thiazole aniline derivative stock solution (in DMSO)

Standard antibiotic or antifungal drug as a positive control

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

Compound Dilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the

test compound stock solution to the first well and perform serial two-fold dilutions across the

plate by transferring 100 µL from one well to the next.

Inoculation: Add 5 µL of the standardized microbial inoculum to each well, resulting in a final

volume of 105 µL.

Controls: Include a growth control well (broth and inoculum only) and a sterility control well

(broth only).

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate

temperature and duration for fungi.

MIC Determination: The MIC is the lowest concentration of the compound at which there is

no visible growth (turbidity) of the microorganism.

Signaling Pathways and Experimental Workflows
The biological effects of thiazole aniline derivatives are often mediated through the modulation

of complex signaling pathways. Understanding these pathways is crucial for elucidating the

mechanism of action and for rational drug design.

Anticancer Drug Discovery Workflow
The process of discovering and developing a new anticancer drug from a class of compounds

like thiazole aniline derivatives typically follows a structured workflow, from initial screening to

preclinical evaluation.
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Apoptosis Signaling Pathway
Many thiazole aniline derivatives induce apoptosis, or programmed cell death, in cancer cells.

This process is tightly regulated by a complex network of signaling molecules. The intrinsic

(mitochondrial) and extrinsic (death receptor) pathways are two major routes to apoptosis.
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Cell Cycle Regulation and Arrest
Thiazole aniline derivatives can also induce cell cycle arrest, preventing cancer cells from

progressing through the different phases of cell division. This is often achieved by modulating

the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.
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Conclusion
Thiazole aniline derivatives represent a highly promising class of compounds with a wide array

of biological activities and the potential to address significant unmet medical needs. Their

structural versatility allows for fine-tuning of their pharmacological properties to target specific

biological pathways with high potency and selectivity. This technical guide has provided a

comprehensive overview of the current state of research in this field, highlighting key molecular

targets, summarizing quantitative activity data, and detailing essential experimental protocols.

The provided visualizations of key signaling pathways and experimental workflows offer a

conceptual framework for understanding the mechanisms of action and for guiding future drug

discovery efforts. Continued investigation into the synthesis, biological evaluation, and

mechanism of action of novel thiazole aniline derivatives is warranted and holds great promise

for the development of the next generation of therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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